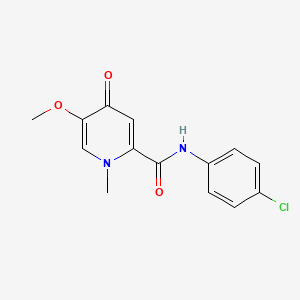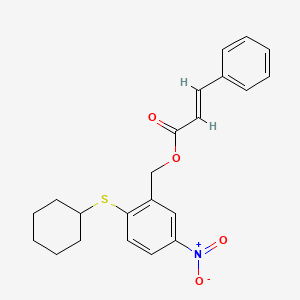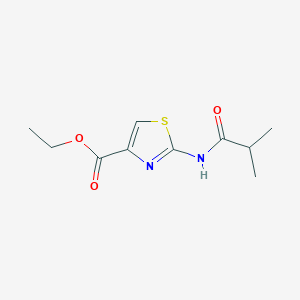
N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a carboxamide group (-CONH2), a methoxy group (-OCH3), and a chlorophenyl group (a benzene ring with a chlorine atom), which can significantly influence its properties .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Generally, the carboxamide group could be involved in hydrolysis or condensation reactions, and the pyridine ring might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Structural Analysis
- Derivative Synthesis : Derivatives of dihydropyridine carboxamides, including compounds structurally similar to N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, have been synthesized and analyzed. These derivatives are obtained through rearrangements and cyclizations, with their molecular and crystal structures studied by X-ray diffraction and NMR spectroscopy (Feklicheva et al., 2019).
Biological Activity and Potential Applications
Antimicrobial Activities : Some derivatives of the compound have been evaluated for their antimicrobial activities. For instance, tetrahydropyrimidine-2-thiones and thiazolo[3,2-a]pyrimidine derivatives exhibited significant inhibition of bacterial and fungal growth, suggesting potential as antimicrobial agents (Akbari et al., 2008).
Anticonvulsant Properties : Studies on similar structures have explored their anticonvulsant properties. The crystal structures of anticonvulsant enaminones closely related to the compound of interest have been determined, providing insights into their potential use in medical applications (Kubicki et al., 2000).
Material Science and Dyeing
Dye Synthesis and Application : Derivatives of the compound have been used in synthesizing disperse dyes. These dyes have been evaluated for their application properties on various fabrics, indicating their potential use in the textile industry (Abolude et al., 2021).
Heterocyclic Derivative Synthesis : The synthesis of heterocyclic derivatives has been explored, with potential applications in drug development and material science. These derivatives show diversity in their structural and functional properties, expanding the scope of their potential applications (Bacchi et al., 2005).
Unexpected Transformations in Synthesis : Research has also delved into the unexpected transformations of similar compounds during synthesis, leading to a variety of derivatives. This area of study can contribute to the development of novel compounds with unique properties (Anusevičius et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It is known that similar compounds can selectively interact with nucleic acids, enzymes, and globular proteins . These interactions can lead to a variety of effects, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to changes in the levels of important plant hormones including the gibberellins (gas), abscisic acid (aba) and cytokinins (ck) .
Pharmacokinetics
Similar compounds have been shown to have promising drug-like properties, including improved kinetic solubilities and metabolic stability in vitro .
Result of Action
Similar compounds have been shown to have potent in vitro activities and high selectivity indices .
Action Environment
Similar compounds have been shown to be more effective when applied to the growing media, providing longer absorption time and more absorption of the active ingredient .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-17-8-13(20-2)12(18)7-11(17)14(19)16-10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXDBMNRYJEOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2472325.png)

![N1-(4-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2472328.png)


![5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2472334.png)
![tert-butyl N-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate](/img/structure/B2472335.png)
![N-(4-isopropylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2472337.png)

![N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide](/img/structure/B2472340.png)
![4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2472341.png)
![N-(2-chloro-4-methylphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2472342.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2472346.png)
